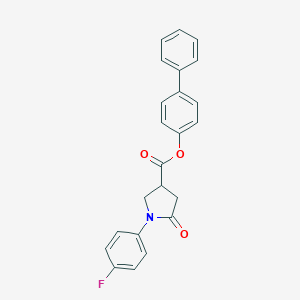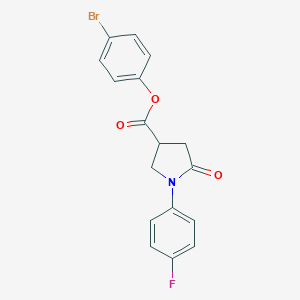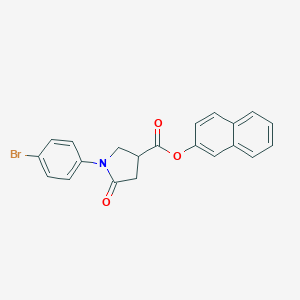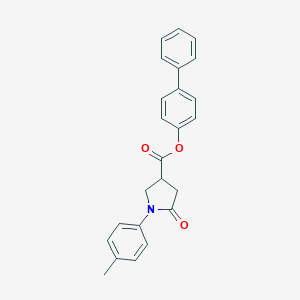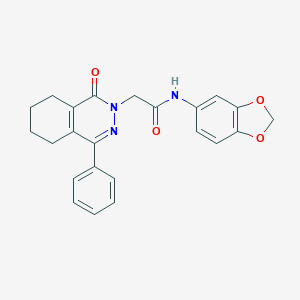
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate, also known as MBOPP, is a synthetic compound that belongs to the class of pyrrolidine carboxylates. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes and the suppression of inflammatory cytokines, resulting in the prevention of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has been found to exhibit significant biochemical and physiological effects, including the prevention of oxidative stress, inflammation, and cell death. It has also been found to improve mitochondrial function and enhance cellular energy metabolism.
実験室実験の利点と制限
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, its limitations include its low solubility in water and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for the research and development of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate. These include the optimization of its synthesis method, the investigation of its potential applications in the treatment of various diseases, and the development of novel derivatives with improved properties. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 4-bromobenzaldehyde with 4-methylpropiophenone in the presence of a base to form 1-(4-methylphenyl)-1-oxopropan-2-yl 4-bromobenzene-1-carboxylate. This intermediate product is then reacted with pyrrolidine-3-carboxylic acid to form 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate.
科学的研究の応用
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
製品名 |
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
分子式 |
C21H20BrNO4 |
分子量 |
430.3 g/mol |
IUPAC名 |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20BrNO4/c1-13-3-5-15(6-4-13)20(25)14(2)27-21(26)16-11-19(24)23(12-16)18-9-7-17(22)8-10-18/h3-10,14,16H,11-12H2,1-2H3 |
InChIキー |
RRJVFNWSEJPLLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)





